

1H-Pyrazolo[3,4-C]pyridin-5-amine chemical structure and numbering

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Pyrazolo[3,4-C]pyridin-5-amine**

Cat. No.: **B1441941**

[Get Quote](#)

An In-depth Technical Guide to **1H-Pyrazolo[3,4-c]pyridin-5-amine**: Structure, Numbering, and Scientific Context

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyridine scaffold represents a critical class of heterocyclic compounds in medicinal chemistry and drug discovery. As purine isosteres, these molecules can interact with a wide array of biological targets, often serving as core structures for developing novel therapeutic agents.^{[1][2]} The fusion of a pyrazole ring with a pyridine ring gives rise to several isomers, each with unique electronic and steric properties.^[2] Among these, the pyrazolo[3,4-c]pyridine framework is of significant interest. This guide provides an in-depth technical examination of a specific derivative, **1H-Pyrazolo[3,4-c]pyridin-5-amine**, focusing on its chemical structure, the systematic principles of its IUPAC numbering, and its broader scientific context.

Section 1: The Pyrazolo[3,4-c]pyridine Scaffold: Structure and IUPAC Numbering

Understanding the structure of **1H-Pyrazolo[3,4-c]pyridin-5-amine** begins with a firm grasp of the nomenclature and numbering of its parent fused heterocyclic system. The name itself provides the necessary information to deconstruct the molecule according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Principles of Fused Heterocyclic Nomenclature

The naming of fused ring systems follows a specific set of principles designed to generate a unique and unambiguous name for any given structure.^{[3][4]} The key steps involve:

- Identifying the Component Rings: The system is mentally dissected into its constituent heterocyclic rings. In this case, a pyrazole ring and a pyridine ring.
- Determining the Base Component: One ring is chosen as the "base component," which forms the suffix of the name. According to IUPAC rules, preference is given to the nitrogen-containing component.^[4] When both rings contain nitrogen, the larger ring is typically chosen as the base.^[5] Therefore, the six-membered pyridine ring is the base component.
- Naming the Attached Component: The other ring, pyrazole, is named as a prefix, with its ending changed from "-e" to "-o" (i.e., "pyrazolo").^[6]
- Indicating the Fusion Positions: The bond where the two rings are fused is specified. The peripheral sides of the base component (pyridine) are lettered sequentially (a, b, c, etc.), starting from the bond following the atom numbered '1'.^[7] The atoms of the attached component (pyrazole) are numbered, and the fusion is indicated by the numbers of the atoms in the pyrazole ring that are shared with the pyridine ring.^{[5][7]} For Pyrazolo[3,4-c]pyridine, this means the fusion occurs between atoms 3 and 4 of the pyrazole ring and the 'c' face of the pyridine ring.

Numbering the Fused System

Once the fused scaffold is established, the entire bicyclic system is numbered as a single entity. The numbering convention aims to give the heteroatoms the lowest possible locants. The numbering begins from an atom adjacent to a bridgehead position and proceeds around the ring system. For Pyrazolo[3,4-c]pyridine, the numbering is as follows:

Caption: IUPAC numbering of the core Pyrazolo[3,4-c]pyridine scaffold.

Section 2: The Target Compound: 1H-Pyrazolo[3,4-c]pyridin-5-amine

With the core scaffold understood, we can now examine the specific features of the title compound.

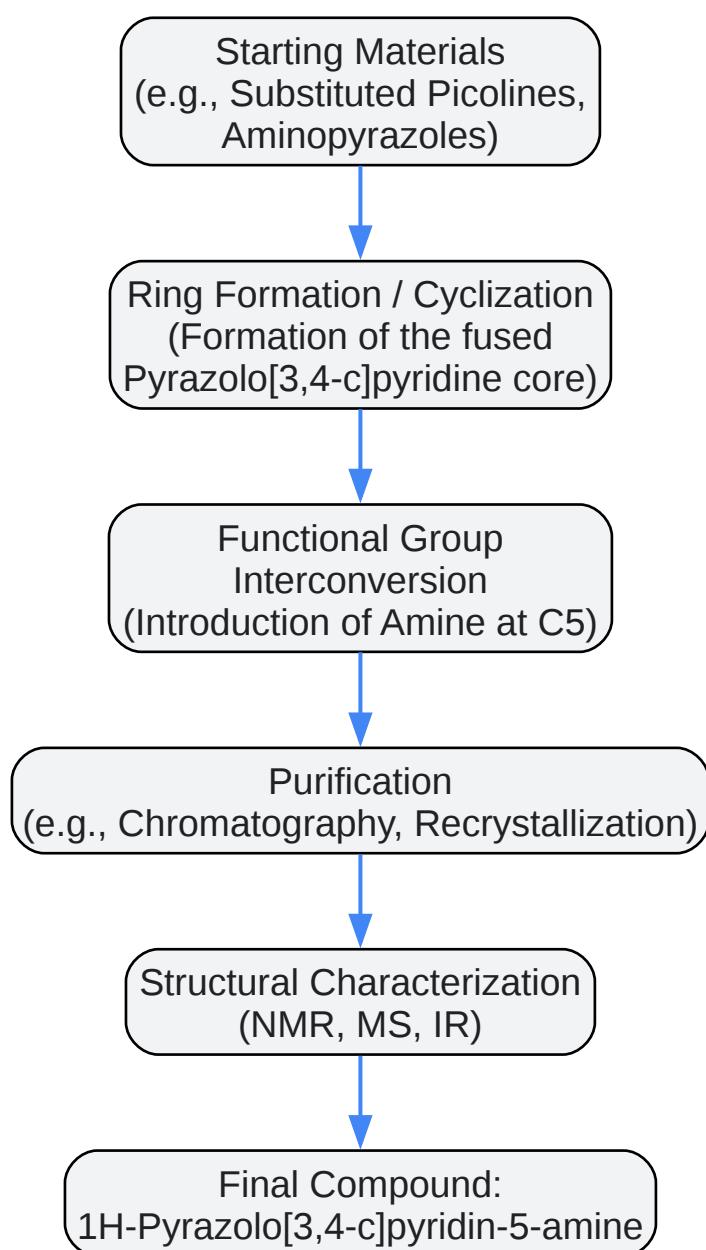
Tautomerism and the "1H" Designation

The "1H" prefix specifies the location of a hydrogen atom on one of the nitrogen atoms in the pyrazole ring. Pyrazoles can exist in different tautomeric forms, and this designation clarifies that the hydrogen is attached to the nitrogen at position 1 (N1).^[8] The alternative would be a 2H-tautomer. For many pyrazolopyridine derivatives, the 1H-tautomer is the predominant form in solution.^[8]

Final Structure and Key Properties

The "-5-amine" suffix indicates that a primary amine (-NH₂) group is substituted at position 5 of the fused ring system. Combining these elements yields the final structure.

Caption: Chemical structure of **1H-Pyrazolo[3,4-c]pyridin-5-amine**.


Property	Value	Source
IUPAC Name	1H-pyrazolo[3,4-c]pyridin-5-amine	[9]
CAS Number	1049672-75-4	[9]
Molecular Formula	C ₆ H ₆ N ₄	[9]
Molecular Weight	134.14 g/mol	[9]
SMILES	NC1=NC=C2NN=CC2=C1	[9]
InChIKey	PWZLBDOEHAFAKW-UHFFFAOYSA-N	[9]

Section 3: Synthesis and Characterization

The synthesis of pyrazolopyridine derivatives is a well-established area of organic chemistry, often involving the construction of one ring onto a pre-existing partner ring.^[2]

General Synthetic Strategies

A common and effective method for synthesizing the pyrazolo[3,4-c]pyridine core involves multi-component reactions.^{[10][11]} For instance, a synthesis could start from a substituted 2-amino-4-picoline, which undergoes ring-closure to form the pyrazole ring.^[1] Subsequent chemical modifications can then be used to introduce the desired amine functionality at the C5 position.^[1] The causality behind this choice is the ready availability of diverse starting materials, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and validation of the target compound.

Structural Elucidation: A Self-Validating System

The identity and purity of the synthesized compound must be rigorously confirmed. This process forms a self-validating system where experimental data must align perfectly with the proposed structure.

Experimental Protocol: NMR Spectroscopy for Structural Confirmation

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those on N-H groups.
- ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key expected signals would include:
 - Distinct signals in the aromatic region for the protons on the pyridine and pyrazole rings.
 - A broad singlet corresponding to the two protons of the C5-NH₂ group.
 - A broad singlet at a higher chemical shift corresponding to the N1-H proton of the pyrazole ring.
- ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum (often proton-decoupled). This will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the amine group (C5) would appear at a characteristic chemical shift.
- 2D NMR (HMBC/HSQC): For unambiguous assignment, 2D NMR experiments are crucial.
 - HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is essential for confirming the connectivity of the fused ring system.[12]

- Data Analysis: Integrate the ^1H NMR signals to confirm proton counts. Compare the observed chemical shifts and coupling constants with known data for similar pyrazolopyridine structures.[1][8]

Spectroscopic Data (Expected)

^1H NMR	Signals for aromatic C-H, pyrazole N-H, and amine N-H ₂ protons.
^{13}C NMR	Signals for all 6 unique carbon atoms in the scaffold.
IR Spectroscopy	Characteristic N-H stretching bands (for both amine and pyrazole N-H) around 3100-3500 cm^{-1} .
Mass Spectrometry (MS)	A molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight (135.14 m/z).

Section 4: Significance in Drug Development

Pyrazolopyridine derivatives are of high interest to medicinal chemists due to their diverse biological activities.[13] Their structural similarity to endogenous purines allows them to function as competitive inhibitors for enzymes that process purine substrates, such as kinases.

The pyrazolo[3,4-c]pyridine scaffold, in particular, has been investigated for its potential in developing:

- Antiproliferative Agents: Many derivatives show potent cytotoxic activity against various cancer cell lines.[1]
- Antimicrobial Agents: The scaffold is present in compounds with antibacterial and antifungal properties.[14][15]
- Enzyme Inhibitors: They have been explored as inhibitors for targets like phosphodiesterases and cyclin-dependent kinases (CDKs).[8]

The amine group at the C5 position provides a key handle for hydrogen bonding interactions within a target's active site and serves as a synthetic vector for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

1H-Pyrazolo[3,4-c]pyridin-5-amine is a precisely defined chemical entity whose structure and nomenclature are governed by systematic IUPAC rules. The designation specifies the fusion of a pyrazole and pyridine ring, the position of the amine substituent, and the tautomeric form of the pyrazole ring. Its synthesis is achievable through established organic chemistry methods, and its structure is unequivocally confirmed using a suite of modern spectroscopic techniques. As a member of the pharmacologically significant pyrazolopyridine family, this compound and its analogues represent a promising scaffold for the continued development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]
- 5. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 6. FR-2.2 [iupac.qmul.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H-PYRAZOLO[3,4-C]PYRIDIN-5-AMINE | CAS 1049672-75-4 [matrix-fine-chemicals.com]

- 10. [tandfonline.com](#) [tandfonline.com]
- 11. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 12. [researchgate.net](#) [researchgate.net]
- 13. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 14. [jstage.jst.go.jp](#) [jstage.jst.go.jp]
- 15. [pubs.acs.org](#) [pubs.acs.org]
- To cite this document: BenchChem. [1H-Pyrazolo[3,4-C]pyridin-5-amine chemical structure and numbering]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1441941#1h-pyrazolo-3-4-c-pyridin-5-amine-chemical-structure-and-numbering\]](https://www.benchchem.com/product/b1441941#1h-pyrazolo-3-4-c-pyridin-5-amine-chemical-structure-and-numbering)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com